4-(2,3-Dihydro-1H-inden-1-yloxy)aniline
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Overview
Description
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is an organic compound that features an aniline group attached to a 2,3-dihydro-1H-inden-1-yloxy moiety. This compound is of interest due to its unique structure, which combines the properties of aniline and indene derivatives, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline typically involves the reaction of 2,3-dihydro-1H-indene-1-ol with aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of aniline to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1H-inden-1-yloxy)phenol
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzaldehyde
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzoic acid
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is unique due to its combination of aniline and indene moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C15H15NO |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yloxy)aniline |
InChI |
InChI=1S/C15H15NO/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15H,5,10,16H2 |
InChI Key |
DHTGXJKWLSLHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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